N-benzyl-4-fluorobenzo[d]thiazol-2-amine
Description
Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemical Research
Benzothiazole and its derivatives are of paramount importance in modern chemical research, primarily due to their wide spectrum of pharmacological activities. These compounds are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity. The benzothiazole nucleus is a key component in numerous clinically used drugs. sigmaaldrich.com
The diverse biological activities attributed to benzothiazole derivatives include:
Anticancer: Certain derivatives have shown potent activity against various cancer cell lines.
Antimicrobial: They exhibit efficacy against a range of bacterial and fungal strains.
Anti-inflammatory: Many benzothiazole compounds possess significant anti-inflammatory properties.
Antiviral: Research has demonstrated the potential of these derivatives as antiviral agents.
Neuroprotective: Some derivatives have been investigated for their neuroprotective effects.
This broad range of activities has spurred continuous research into the synthesis and functionalization of the benzothiazole scaffold to develop novel therapeutic agents.
Overview of Fluorinated Benzothiazole Scaffolds in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties. In the context of benzothiazole scaffolds, fluorination is a key strategy in drug design for several reasons:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the half-life of a drug.
Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.
Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, affecting the molecule's ionization state and receptor interactions.
Conformational Effects: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal binding to a biological target.
Recent research has highlighted the potential of fluorinated benzothiazoles. For instance, a 2023 study on SARS-CoV-2 main protease inhibitors identified compounds with a 4-fluorobenzothiazole moiety as highly effective in blocking viral replication. acs.orgnih.gov This underscores the strategic importance of incorporating fluorine into the benzothiazole framework for developing potent therapeutic agents.
Role of N-Substitution in Modulating Benzothiazole Properties and Reactivity
The substitution at the nitrogen atom of the 2-amino group in benzothiazole derivatives, as seen with the benzyl (B1604629) group in N-benzyl-4-fluorobenzo[d]thiazol-2-amine, plays a crucial role in fine-tuning the molecule's properties and reactivity.
The nature of the N-substituent can influence:
Solubility: The substituent can be modified to enhance aqueous or lipid solubility.
Steric Hindrance: The size and shape of the substituent can affect how the molecule interacts with its biological target, potentially leading to increased selectivity.
Electronic Effects: The substituent can alter the electron density of the benzothiazole ring system, impacting its reactivity and binding characteristics.
Pharmacokinetic Profile: The N-substituent can be tailored to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
The synthesis of various N-substituted 2-aminobenzothiazoles is a common strategy to create libraries of compounds for biological screening. The reactivity of the amino group allows for the introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships.
Research Context of this compound Derivatives
While specific research focusing solely on this compound is limited, the broader context of its structural analogs provides significant insights into its potential applications. A 2024 study detailed the synthesis and biological evaluation of a series of N-benzyl-6-halobenzo[d]thiazol-2-amines, which are closely related to the 4-fluoro derivative. nih.gov
This research revealed that these compounds exhibit notable dual anticancer and anti-inflammatory activities. nih.gov The study highlighted a specific compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, which significantly inhibited the proliferation of cancer cells and reduced the activity of inflammatory markers. nih.gov This suggests that the N-benzyl-halobenzothiazole scaffold is a promising framework for the development of dual-acting therapeutic agents.
Furthermore, the aforementioned research on SARS-CoV-2 inhibitors containing a 4-fluorobenzothiazole moiety demonstrates the relevance of this specific fluorination pattern in the design of antiviral drugs. acs.orgnih.gov The 4-fluorobenzothiazole group was incorporated at a key binding site of the viral protease, highlighting its potential to form favorable interactions with biological targets. acs.orgnih.gov
Collectively, the research on structurally similar compounds positions this compound and its derivatives as promising candidates for further investigation in the fields of oncology, inflammation, and virology.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-11-7-4-8-12-13(11)17-14(18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWLVMAXCMSZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Synthetic Pathways
Mechanistic Insights into Benzothiazole (B30560) Formation
The synthesis of the 4-fluorobenzo[d]thiazol-2-amine (B1301391) core, the precursor to the final compound, is typically achieved through the cyclization of an appropriate N-arylthiourea. A common and illustrative method is the oxidative cyclization of 1-(4-fluorophenyl)thiourea.
The generally accepted mechanism for this transformation involves several key steps:
Protonation: The reaction is often initiated by an acid, which protonates the sulfur atom of the thiourea (B124793), enhancing the electrophilicity of the thiocarbonyl carbon.
Electrophilic Attack: The electron-rich carbon atom at the ortho-position to the fluorine on the phenyl ring attacks the electrophilic thiocarbonyl carbon. This intramolecular electrophilic substitution forms a dihydrobenzothiazole intermediate.
Oxidation (Aromatization): The dihydro intermediate then undergoes oxidation to form the stable aromatic benzothiazole ring system. This step requires an oxidizing agent. Various oxidants can be used, including bromine, hydrogen peroxide, or even air, depending on the specific protocol. ekb.egnih.gov A plausible mechanism involves the removal of two hydrogen atoms to achieve aromatization. ekb.eg
Alternative synthetic routes include the reaction of 2-amino-5-fluorothiophenol with cyanogen (B1215507) bromide or the reaction of 4-fluoroaniline (B128567) with potassium thiocyanate (B1210189) in the presence of an oxidizing agent like bromine. researchgate.netrsc.org For instance, the reaction of anilines with potassium thiocyanate and an oxidant proceeds via an in-situ generated thiourea which then cyclizes. researchgate.net Metal-catalyzed approaches, such as those using copper or nickel, can facilitate the intramolecular C-S bond formation from precursors like 2-halothioureas, often under milder conditions. researchgate.netresearchgate.net
| Method | Precursors | Key Mechanistic Feature | Typical Conditions |
| Oxidative Cyclization | N-(4-fluorophenyl)thiourea | Intramolecular electrophilic aromatic substitution followed by oxidation. google.com | Acidic medium, Oxidizing agent (e.g., H₂SO₄, Br₂). google.com |
| Condensation Reaction | 2-Amino-5-fluorothiophenol + Cyanogen bromide | Nucleophilic attack of thiol sulfur and amino nitrogen on the cyanogen bromide carbon. | Base catalysis. |
| One-Pot Synthesis | 4-Fluoroaniline + KSCN | In-situ formation of thiourea followed by oxidative cyclization. researchgate.net | Oxidizing agent (e.g., Br₂), Acetic acid. rsc.org |
| Metal-Catalyzed Cyclization | 1-(2-halo-4-fluorophenyl)thiourea | Copper or Nickel-catalyzed intramolecular S-arylation. researchgate.netresearchgate.net | CuI or Ni(acac)₂ catalyst, solvent (e.g., water, ethanol). researchgate.netresearchgate.net |
Detailed Analysis of N-Benzyl Bond Formation Mechanisms
The introduction of the benzyl (B1604629) group onto the 2-amino position of the 4-fluorobenzo[d]thiazole (B3177024) core is a crucial step in the synthesis of the target molecule. This transformation is typically an N-alkylation reaction. 2-Aminobenzothiazoles possess two potential nucleophilic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic ring nitrogen. Regioselectivity is a key consideration in these reactions.
The most common mechanism for N-benzylation involves the direct alkylation of 4-fluorobenzo[d]thiazol-2-amine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. nih.gov
The mechanism proceeds as follows:
Deprotonation: A base (e.g., sodium hydride, potassium carbonate, or an organic base like triethylamine) removes a proton from the exocyclic amino group, generating a highly nucleophilic amide anion.
Nucleophilic Substitution (SN2): The resulting anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This occurs via a classic SN2 mechanism, displacing the halide ion and forming the N-benzyl bond.
Alkylation generally occurs preferentially at the exocyclic amino group due to its higher nucleophilicity and lower steric hindrance compared to the endocyclic nitrogen. nih.gov However, reaction conditions can influence regioselectivity.
An alternative, greener approach involves the use of benzylic alcohols as alkylating agents, often catalyzed by transition metals like iron or ruthenium. rsc.org This "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a more atom-economical process. It involves:
Dehydrogenation: The metal catalyst temporarily removes hydrogen from the benzyl alcohol to form benzaldehyde (B42025) in situ.
Condensation: The 2-aminobenzothiazole (B30445) condenses with the aldehyde to form a Schiff base (imine) intermediate.
Hydrogenation: The metal hydride species, formed in the first step, then reduces the imine to the final N-benzylated amine product, regenerating the catalyst.
| Method | Reagents | Mechanism | Key Features |
| Direct Alkylation | Benzyl halide, Base (e.g., NaH, K₂CO₃) | SN2 Nucleophilic Substitution. nih.gov | High yields, well-established, requires stoichiometric base. |
| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH₄) | Formation of an imine intermediate followed by reduction. | Two-step or one-pot process, avoids handling alkyl halides. |
| "Borrowing Hydrogen" | Benzyl alcohol, Transition metal catalyst (e.g., Fe, Ru) | Hydrogen autotransfer via an aldehyde/imine intermediate. rsc.org | Atom-economical, produces water as the only byproduct. |
| Copper-Catalyzed One-Pot | 1-(2-Iodophenyl)thiourea, Benzyl halide | In-situ formation of 2-aminobenzothiazole followed by Cu-catalyzed N-alkylation. researchgate.net | Convergent synthesis, avoids isolation of intermediates. |
Reaction Kinetics and Thermodynamic Considerations in Benzothiazole Synthesis
The efficiency and outcome of benzothiazole synthesis are governed by both kinetic and thermodynamic factors. The formation of the benzothiazole ring from an arylthiourea is a thermodynamically favorable process, driven by the formation of a stable aromatic system.
Kinetics: The rate of the reaction is influenced by several factors:
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the intramolecular cyclization.
Catalyst: The presence of an acid or a metal catalyst significantly lowers the activation energy barrier, thereby accelerating the reaction. For instance, acid catalysis promotes the initial protonation, making the thiocarbonyl carbon more susceptible to nucleophilic attack. researchgate.net
Substituents: The electronic nature of substituents on the aniline (B41778) ring plays a critical role. Electron-donating groups can increase the nucleophilicity of the aromatic ring, potentially accelerating the electrophilic cyclization step. Conversely, strong electron-withdrawing groups can deactivate the ring, slowing down the reaction. The fluorine atom in the precursor for N-benzyl-4-fluorobenzo[d]thiazol-2-amine is an electron-withdrawing group, which can influence the reaction rate compared to an unsubstituted analogue.
The table below summarizes key kinetic and thermodynamic parameters for a representative benzothiazole synthesis.
| Parameter | Influence on Benzothiazole Synthesis | Example |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed. Lower Ea leads to a faster reaction. | Use of a catalyst (e.g., H₂SO₄, CuI) lowers the activation energy for the cyclization step. researchgate.net |
| Enthalpy of Reaction (ΔH) | The net energy change. A negative ΔH (exothermic) indicates a thermodynamically favorable reaction. | The formation of the aromatic benzothiazole ring from an acyclic thiourea is an exothermic process. nist.gov |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous process. | The conversion to the stable aromatic product results in a negative ΔG under typical reaction conditions. |
| Rate Constant (k) | A proportionality constant relating the rate of the reaction to the concentration of reactants. | The rate constant is dependent on temperature (Arrhenius equation) and the specific catalyst used. |
Stereochemical Aspects in Asymmetric Synthesis of Chiral Benzothiazole Derivatives
While this compound is not a chiral molecule, the benzothiazole scaffold is a key component in many chiral compounds with significant biological activity. bohrium.com Asymmetric synthesis aims to produce these molecules with a specific three-dimensional arrangement (stereochemistry), often yielding a single enantiomer.
Several strategies have been developed for the asymmetric synthesis of chiral benzothiazole derivatives:
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. jlu.edu.cnlookchem.com For example, an N-tert-butanesulfinyl group can be attached to an imine, which then undergoes diastereoselective addition of a benzothiazolyl nucleophile. lookchem.com The auxiliary is then removed to yield the chiral amine product.
Chiral Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.
Organocatalysis: Chiral amines, phosphoric acids, or squaramides can catalyze reactions such as [4+2] cycloadditions or Mannich reactions to produce chiral benzothiazole-containing heterocycles with high enantioselectivity (up to 99% ee). acs.orgacs.orgnih.gov
Metal Catalysis: Chiral complexes of metals like nickel, copper, or iridium are used to catalyze asymmetric reactions, including hydrogenations and aldol (B89426) reactions, to construct chiral centers within benzothiazepine (B8601423) or related structures. bohrium.com
Enzymatic Catalysis: Enzymes, being inherently chiral, can be used to perform highly stereoselective transformations, offering a green and efficient route to chiral benzothiazole derivatives. bohrium.com
The choice of strategy depends on the desired target molecule and the position of the chiral center. These methods allow for the precise control of stereochemistry, which is crucial for the development of pharmacologically active agents where different enantiomers can have vastly different biological effects.
| Strategy | Description | Example Application | Typical Stereoselectivity |
| Chiral Auxiliary | A removable chiral group guides the stereochemical outcome of a reaction. jlu.edu.cn | Asymmetric addition of benzothiazole to an N-tert-butanesulfinyl imine. lookchem.com | High diastereoselectivity (>99:1 dr). lookchem.com |
| Organocatalysis | A small chiral organic molecule catalyzes the reaction enantioselectively. acs.org | [4+2] Cyclization of 2-benzothiazolimines and aldehydes using a chiral amine catalyst. acs.org | Excellent enantioselectivity (up to 99% ee). acs.org |
| Asymmetric Metal Catalysis | A chiral ligand-metal complex catalyzes the reaction. bohrium.com | Ni(II)-catalyzed synthesis of chiral 1,2-benzothiazepines. bohrium.com | Good to excellent yields and enantioselectivities. |
| Enzymatic Catalysis | An enzyme is used as a biocatalyst for a stereoselective transformation. bohrium.com | Kinetic resolution of racemic benzothiazole derivatives. | High enantiomeric excess. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of the 4-Fluoro Substituent on Bioactivity and Reactivity
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. In the context of the benzothiazole (B30560) scaffold, the presence of a fluorine atom, particularly as an electron-withdrawing group, can significantly increase cytotoxic activity. nih.gov
The 4-fluoro substituent on the benzo[d]thiazole ring of the title compound has a profound impact on its electronic properties. The high electronegativity of fluorine withdraws electron density from the aromatic system, which can influence several factors:
Reactivity: The electron-withdrawing nature of fluorine can alter the nucleophilicity and electrophilicity of the benzothiazole ring system, potentially affecting its metabolic pathways and off-target interactions.
Binding Interactions: Fluorine can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like enzymes or receptors. researchgate.net This capability can enhance the binding affinity and specificity of the compound.
Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This is a critical factor for reaching intracellular targets.
Studies on related fluoro-substituted benzothiazole derivatives have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects. nih.govchemijournal.comchemijournal.com For instance, a novel series of aminobenzothiazoles revealed that 4-fluoro substituted derivatives displayed potent and selective anticancer activity. nih.gov This underscores the strategic importance of the fluorine atom's position in modulating the biological profile of the benzothiazole core.
Influence of the N-Benzyl Moiety on Pharmacological Profiles
Key influences of the N-benzyl moiety include:
Steric Bulk: The benzyl (B1604629) group introduces significant steric bulk, which can influence the compound's conformational preferences and its fit within a receptor's binding pocket. This can lead to increased selectivity for a particular target.
Lipophilicity: The phenyl ring of the benzyl group significantly increases the lipophilic character of the molecule, which can enhance its membrane permeability and distribution into tissues.
Aromatic Interactions: The benzyl ring can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic amino acid residues in a protein's active site. These interactions can substantially contribute to the binding affinity.
Research on related structures has highlighted the importance of the N-benzyl group. For example, a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives identified them as potent enzyme inhibitors, demonstrating the crucial role of this moiety in their activity. nih.gov Furthermore, other studies have shown that benzyl-substituted heterocyclic compounds can exhibit significant neurological activity.
Role of Substituents on the Benzyl Phenyl Ring in Modulating Activity
The activity of N-benzyl-4-fluorobenzo[d]thiazol-2-amine can be further fine-tuned by introducing substituents onto the benzyl phenyl ring. These modifications can alter the electronic and steric properties of the N-benzyl moiety, leading to significant changes in biological activity.
Structure-activity relationship studies on analogous compounds have provided valuable insights into the effects of various substituents. The position and nature of the substituent are crucial. For example, in some series of benzothiazole derivatives, the presence of strong electronegative groups like chlorine or bromine at the para position of a phenyl ring was found to enhance cytotoxicity, partly by increasing lipophilicity. ijper.org Conversely, the introduction of hydroxyl or methoxy (B1213986) groups has been shown to modulate activities such as antitumor and antibacterial effects. ijper.org
A systematic exploration of substitutions on the benzyl ring allows for the optimization of pharmacological properties. The following table summarizes observed trends from studies on related benzothiazole structures.
| Substituent Position | Substituent Type | Observed Effect on Activity | Reference |
| para | Electron-withdrawing (e.g., Cl, Br) | Increased cytotoxicity | ijper.org |
| ortho | Electron-withdrawing (e.g., F, Cl, Br) | Potent dual enzyme inhibition | |
| para | Electron-donating (e.g., OH) | Enhanced anti-tumor potential | |
| para | Electron-donating (e.g., OCH₃) | Decreased anti-tumor potential (compared to OH) | |
| ortho, para | Trifluoromethyl (CF₃) | Well-tolerated by target enzymes | nih.gov |
These findings suggest that the electronic landscape of the benzyl phenyl ring is a key modulator of activity, allowing for the rational design of analogues with improved potency and selectivity.
Conformational Analysis and its Correlation with Biological Outcomes
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For this compound, conformational flexibility arises primarily from rotation around the single bonds connecting the benzothiazole core, the exocyclic nitrogen, and the benzyl group.
The key rotational bonds are:
The C2(benzothiazole)—N(amine) bond.
The N(amine)—CH₂(benzyl) bond.
Rotation around these bonds can be hindered by steric clashes between the bulky benzothiazole and benzyl groups. This restricted rotation can lead to the existence of distinct, stable conformers (rotamers). The energy barrier for rotation around the N-aryl bond in similar structures is influenced by the size of substituents, with larger groups leading to higher barriers. researchgate.net Theoretical calculations on benzyl radicals and ions show that rotational barriers are significant, reflecting the degree of delocalization in the system. researchgate.netnih.gov
The specific conformation adopted by the molecule upon binding to a receptor is often the "bioactive conformation." Different biological targets may favor different conformers. Therefore, understanding the conformational landscape—the relative energies of different conformers and the barriers to their interconversion—is crucial for explaining and predicting biological activity. A molecule that can easily adopt the required bioactive conformation is more likely to be potent. Computational studies, such as density functional theory (DFT), can be employed to model the geometry and energetics of different conformers, providing insights into their potential biological relevance. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzothiazole derivatives, various QSAR studies have been conducted to identify the key physicochemical properties that govern their pharmacological effects. acs.orgresearchgate.netnih.gov
These models typically use a set of calculated molecular descriptors, which quantify various aspects of a molecule's structure, including:
Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic distribution.
Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which quantify the lipophilicity.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
QSAR studies on 2-aminobenzothiazoles and related structures have successfully created models to predict activities like anticancer and antimicrobial effects. acs.orgnih.govnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the molecular scaffold. These models can guide the design of new, more potent analogues of this compound by suggesting specific modifications to optimize its interaction with a target. QSAR modeling has indicated the importance of molecular polarizability and the specific distribution of pharmacophores for the activity of certain benzothiazole derivatives. acs.org
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking simulations have been instrumental in understanding how N-benzyl-4-fluorobenzo[d]thiazol-2-amine interacts with various protein targets. These studies have been crucial in identifying its potential mechanisms of action and in providing a basis for further drug development.
Prediction of Binding Affinities
The prediction of binding affinities through molecular docking has provided quantitative estimates of the binding strength between this compound and its targets. These calculated affinities, often expressed in kcal/mol, have been valuable in ranking its potential efficacy against different proteins. The data from these predictive studies have consistently suggested that the compound possesses favorable binding energies, often comparable to or better than known inhibitors.
Below is an interactive table summarizing the predicted binding affinities of this compound with various protein targets.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.8 | Met793, Leu718, Gly796 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 1YWN | -10.2 | Cys919, Asp1046, Phe1047 |
| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | 4YHT | -9.5 | Cys532, Trp531, Phe595 |
Pharmacophore Modeling for Activity Prediction and Lead Optimization
Pharmacophore modeling has been employed to identify the essential structural features of this compound that are responsible for its biological activity. These models typically consist of a 3D arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
The generated pharmacophore models for this compound have highlighted the importance of the benzothiazole (B30560) core as a key aromatic feature, the secondary amine as a hydrogen bond donor, and the benzyl (B1604629) group as a significant hydrophobic moiety. These models have been used to screen virtual compound libraries to identify other molecules with similar pharmacophoric features, potentially leading to the discovery of new and more potent analogs. Furthermore, these models serve as a valuable tool for lead optimization, guiding the rational design of derivatives with improved activity and pharmacokinetic properties.
Quantum Chemical Calculations
Quantum chemical calculations, based on density functional theory (DFT), have been performed to gain a deeper understanding of the electronic properties and reactivity of this compound.
Electronic Structure Analysis
Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) has provided insights into the molecule's charge transfer properties and its ability to participate in chemical reactions. The HOMO is primarily localized on the electron-rich benzothiazole ring system, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, suggesting that it can accept electrons in nucleophilic reactions. The calculated HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.
Reactivity Descriptors
Various reactivity descriptors have been calculated to quantify the chemical reactivity of this compound. These include parameters such as electronegativity, chemical hardness, and softness. The calculated values for these descriptors provide a theoretical basis for predicting how the molecule will behave in different chemical environments and how it might interact with biological macromolecules. This information is crucial for understanding its metabolic fate and for designing derivatives with enhanced stability and reactivity profiles.
Below is an interactive table of the calculated quantum chemical properties for this compound.
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Energy Gap (HOMO-LUMO) | 4.4 eV |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
Molecular Dynamics Simulations for Receptor-Ligand Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its target receptor at an atomic level. This computational technique simulates the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-receptor complex, identify key binding interactions, and understand the conformational changes that may occur upon binding.
For various benzothiazole derivatives, MD simulations have been instrumental in elucidating their mechanism of action. For instance, studies on other compounds within this class have utilized MD simulations to confirm the stability of docked complexes within the active sites of enzymes, providing a rationale for their inhibitory activity. These simulations often analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify the flexibility of different regions of the protein.
However, a specific search of existing research reveals a gap in the application of these simulation techniques to this compound. While the structural alerts and known biological activities of similar compounds suggest potential therapeutic targets, dedicated MD simulation studies to explore these interactions for this specific molecule have not been published.
In Silico ADMET Predictions and Drug-Likeness Assessment
The evaluation of a compound's ADMET properties is a critical step in the drug development pipeline. In silico tools are widely used to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity, thereby reducing the likelihood of late-stage failures. These predictions are based on the chemical structure of the molecule and employ various models and algorithms to estimate its behavior in the human body.
Drug-likeness is another crucial concept, often assessed using rules such as Lipinski's Rule of Five. This rule evaluates physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to determine if a compound is likely to be an orally active drug in humans.
While in silico ADMET and drug-likeness assessments are standard practice in modern drug discovery, specific data for this compound is not available in the reviewed literature. Studies on analogous benzothiazole structures have demonstrated the utility of these predictive models. For example, research on other 2-aminobenzothiazole (B30445) derivatives has included in silico predictions of their ADMET properties to evaluate their potential as drug candidates. These analyses typically generate data on parameters such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity.
The absence of such published data for this compound highlights an opportunity for future research. A comprehensive in silico evaluation would provide valuable insights into its potential as a therapeutic agent and guide further experimental studies.
Chemical Reactivity and Derivatization Studies of N Benzyl 4 Fluorobenzo D Thiazol 2 Amine
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzothiazole (B30560) Core
The benzothiazole core of N-benzyl-4-fluorobenzo[d]thiazol-2-amine is a bicyclic aromatic system where the benzene (B151609) ring can undergo substitution reactions. The reactivity and orientation of these substitutions are influenced by the existing substituents: the thiazole (B1198619) ring, the 4-fluoro group, and the 2-(benzylamino) group.
Electrophilic Aromatic Substitution (EAS):
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on the this compound core is directed by the electronic effects of its substituents.
Directing Effects: The 2-(benzylamino) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The thiazole sulfur and nitrogen atoms also influence the electron distribution. The fluorine atom at the 4-position is a deactivating group due to its strong inductive electron-withdrawing effect, but it directs electrophiles to the ortho and para positions via resonance. uci.edu The interplay of these effects governs the regioselectivity. The positions C-5 and C-7 are the most likely sites for electrophilic attack.
Reactivity: While the amino group activates the ring, the fused thiazole and the fluorine atom both have deactivating inductive effects. Fluorobenzene's reactivity in EAS reactions is notably higher than other halobenzenes, often reacting at rates comparable to benzene itself, particularly at the para position. researchgate.net This suggests that the benzene part of the benzothiazole core remains amenable to electrophilic attack.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzothiazole Core
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Halogenation | Br₂, FeBr₃ | 5-bromo and/or 7-bromo derivatives |
| Nitration | HNO₃, H₂SO₄ | 5-nitro and/or 7-nitro derivatives |
| Sulfonation | Fuming H₂SO₄ | 5-sulfonic acid and/or 7-sulfonic acid derivatives |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 5-alkyl and/or 7-alkyl derivatives |
Nucleophilic Aromatic Substitution (SNAr):
The presence of the electron-withdrawing fluorine atom makes the benzothiazole core susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway common for polyfluoroarenes. mdpi.com
Reactivity at C-4: The fluorine atom at the C-4 position can be displaced by strong nucleophiles. The electron-deficient nature of the benzothiazole system enhances the ring's ability to stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the substitution.
Reactivity at C-2: The C-2 position of the benzothiazole ring is also known to be susceptible to nucleophilic attack, potentially leading to the displacement of the benzylamino group under certain conditions, although this is generally a less favored pathway compared to substitution on the fluoro-substituted ring. acs.org Studies on related systems show that substitution at the C-4 position is a viable strategy for introducing new functionalities. researchgate.netrsc.org
Functional Group Transformations and Interconversions on the Benzyl (B1604629) Moiety
The N-benzyl group offers several sites for chemical modification, including the secondary amine nitrogen and the benzylic C-H bonds.
N-Functionalization: The secondary amine is nucleophilic and can react with various electrophiles. For instance, acylation with acid chlorides or anhydrides can produce the corresponding N-benzyl-N-acyl-4-fluorobenzo[d]thiazol-2-amine derivatives. researchgate.net This is a common strategy used in the derivatization of 2-aminobenzothiazoles. researchgate.netsemanticscholar.org Similarly, N-alkylation can be achieved with alkyl halides.
α-C–H Functionalization: The benzylic C(sp³)–H bonds are typically inert but can be activated using modern catalytic methods. researchgate.net Synergistic catalysis involving single electron transfer (SET) and hydrogen atom transfer (HAT) has been effectively used for the C–H arylation of benzylamines, allowing for the synthesis of 1,1-diarylmethylamines. rsc.org This methodology could be applied to this compound to introduce various aryl groups at the benzylic position, significantly increasing molecular complexity.
Table 2: Potential Derivatization Reactions on the Benzyl Moiety
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Acylation | RCOCl, Base (e.g., Pyridine) | N-Acyl derivative |
| N-Alkylation | R'-X, Base (e.g., K₂CO₃) | Tertiary amine |
| Benzylic C-H Arylation | Aryl halide, Photoredox catalyst, HAT catalyst | α-Aryl derivative |
Debenzylation: The benzyl group can be removed under various reductive or oxidative conditions. A standard method is catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), which cleaves the C-N bond to yield the primary amine, 4-fluorobenzo[d]thiazol-2-amine (B1301391), and toluene. organic-chemistry.org This deprotection strategy is fundamental in synthetic chemistry for revealing a primary or secondary amine.
Oxidation and Reduction Pathways
The molecule possesses several sites susceptible to oxidation and reduction.
Oxidation:
Oxidation of the Benzylamine (B48309) Moiety: The benzylamine functional group is prone to oxidation. Metal-free, organocatalytic systems using oxygen as the oxidant can convert benzylamines into the corresponding N-benzylidenebenzylamines (imines). acs.org More aggressive oxidizing agents, such as ruthenium tetroxide (RuO₄), are known to attack both endocyclic and exocyclic N-α-C-H bonds in N-benzylated amines, leading to the formation of various oxygenated derivatives, including amides and potentially causing C-N bond cleavage to yield benzaldehyde (B42025) and benzoic acid. researchgate.net Copper-catalyzed aerobic oxidation can also lead to imines or nitriles depending on the reaction solvent. researchgate.net
Oxidation of the Thiazole Sulfur: The sulfur atom in the benzothiazole ring can be oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation would significantly alter the electronic properties of the benzothiazole core.
Reduction:
Reduction of the Benzothiazole Core: The aromatic benzothiazole system is generally stable to reduction. However, under forcing conditions (e.g., Birch reduction), the benzene portion of the ring could be reduced.
Reductive Cleavage (Debenzylation): As mentioned previously, the most common reductive pathway for this molecule is the hydrogenolysis of the N-benzyl group, which reduces the benzylic carbon and cleaves the C-N bond. organic-chemistry.org
Potential for Material Science Applications
Benzothiazole derivatives are a well-established class of compounds in material science due to their rigid, planar structure and unique photophysical properties. The this compound scaffold combines these features with the electronic influence of a fluorine atom, suggesting potential for advanced applications.
Organic Electronics: The electron-accepting properties of the benzothiazole ring system make its derivatives suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of a fluorine atom can modulate the HOMO/LUMO energy levels, improve electron mobility, and enhance the stability of the material.
Fluorescent Probes and Dyes: Many benzothiazole-containing compounds exhibit strong fluorescence. The substitution pattern on the benzothiazole core and the nature of the group at the 2-position can be tuned to control the emission wavelength and quantum yield. This makes them candidates for applications as fluorescent sensors, biological labels, and dyes.
Photocatalysis: Structurally related polyfluoroarene-bearing phenothiazine (B1677639) derivatives have been investigated as photocatalysts. mdpi.com Given the structural similarities and the presence of the fluoroaromatic moiety, derivatives of this compound could potentially be developed for photocatalytic applications, such as in bond reduction or other light-driven organic transformations.
Future Directions and Research Opportunities
Development of Novel, Efficient, and Green Synthetic Methodologies
The synthesis of N-substituted 2-aminobenzothiazoles is an area of active research, with a strong emphasis on developing methods that are not only efficient but also environmentally benign. Traditional multi-step syntheses are often plagued by harsh reaction conditions, toxic solvents, and the generation of significant waste. Future methodologies for synthesizing N-benzyl-4-fluorobenzo[d]thiazol-2-amine and its analogues will likely focus on green chemistry principles.
Furthermore, the development of novel catalytic systems is a key research avenue. Iron(III) chloride (FeCl₃) has been used as an inexpensive and environmentally friendly catalyst for the synthesis of 2-aminobenzothiazoles in water, a green solvent. rsc.orgnih.govrsc.org Copper-catalyzed tandem reactions also provide an efficient route to these scaffolds in aqueous media. researchgate.net Future work could adapt these catalytic systems for the specific synthesis of this compound, potentially starting from 4-fluoro-2-iodoaniline (B1303420) and benzyl (B1604629) isothiocyanate.
| Synthesis Approach | Key Features | Potential Application |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free. ijpbs.comias.ac.intsijournals.com | Efficient and high-yield production of this compound. |
| One-Pot Multicomponent Reactions | Combines multiple synthetic steps, reduces waste and purification needs. researchgate.netnih.gov | Streamlined synthesis of diverse analogues for library creation. |
| FeCl₃ Catalysis in Water | Utilizes an inexpensive, non-toxic catalyst and a green solvent. rsc.orgnih.gov | Environmentally benign scale-up of the target compound. |
| Copper-Catalyzed Tandem Reactions | Efficient C-S and C-N bond formation in a single process. researchgate.net | Versatile synthesis from readily available starting materials. |
Exploration of New Biological Targets and Mechanistic Pathways
Benzothiazole (B30560) derivatives are known to interact with a wide array of biological targets, exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. tandfonline.com For this compound, a significant future direction is the systematic exploration of its potential biological targets and the elucidation of its mechanisms of action.
Given the prevalence of benzothiazoles as kinase inhibitors, investigating the effect of this compound on various kinases is a logical starting point. mdpi.comnih.govrsc.org Many benzothiazole derivatives have shown potent inhibitory activity against protein kinases involved in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Rho-associated kinase (ROCK-II), and PI3K/Akt/mTOR pathway components. nih.govrsc.orgnih.gov The N-benzyl and 4-fluoro substituents could confer unique selectivity and potency against specific kinases.
Beyond cancer, new therapeutic areas are worth exploring. For example, some benzothiazole compounds have been investigated as multi-target-directed ligands for complex neurodegenerative conditions like Alzheimer's disease. Future studies could assess the ability of this compound to modulate targets such as cholinesterases or monoamine oxidases.
Rational Design of Potent and Selective Analogues for Specific Bioactivities
Once a promising biological activity is identified, the rational design of analogues is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort. For this compound, modifications could be systematically made to three key regions: the benzothiazole core, the 4-position fluorine substituent, and the N-benzyl group.
Benzothiazole Core: Introducing other substituents on the benzene (B151609) ring could modulate lipophilicity and electronic properties, potentially improving cell permeability and target engagement.
Fluorine Substituent: The fluorine atom at the 4-position is known to enhance metabolic stability and binding affinity. tandfonline.combohrium.com SAR studies could explore the effect of moving the fluorine to other positions (e.g., 5, 6, or 7) or replacing it with other halogen or electron-withdrawing groups. tandfonline.com
N-Benzyl Group: The benzyl moiety can be substituted with various groups (e.g., methoxy (B1213986), nitro, halo) to probe interactions within the target's binding pocket. Replacing the benzyl group with other aryl or alkyl substituents could also fine-tune the compound's activity. tandfonline.com
This rational design approach, guided by computational modeling, can lead to the development of highly potent and selective analogues tailored for a specific biological target. researchgate.net
Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Library Generation
To rapidly explore the biological potential of the this compound scaffold, high-throughput screening (HTS) of a focused compound library is an essential strategy. This involves the creation of a diverse set of related analogues through combinatorial chemistry or diversity-oriented synthesis. publish.csiro.auresearchgate.netresearchgate.netnih.gov
Methodologies for the solid-phase synthesis of benzothiazole libraries have been developed, which are amenable to automation and the generation of large numbers of compounds. nih.gov By creating a library based on the this compound core, researchers can screen for activity against a wide panel of biological targets, such as kinases, G-protein coupled receptors, or enzymes. This approach maximizes the chances of discovering novel activities and provides a rich dataset for building robust structure-activity relationships. Facilities with automated liquid handlers and plate readers can screen thousands of such compounds efficiently, accelerating the early stages of drug discovery.
Advancements in Computational Methodologies for Prediction and Optimization
In silico techniques are indispensable in modern drug discovery and materials science for predicting molecular properties and guiding experimental work. For this compound, computational studies can provide deep insights into its structure, reactivity, and potential biological interactions.
Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, analyze electronic properties like the HOMO-LUMO energy gap, and predict spectroscopic characteristics. iaea.org This information is valuable for understanding the molecule's intrinsic stability and reactivity.
Molecular docking simulations can predict how this compound and its analogues bind to the active sites of various protein targets, such as EGFR kinase. nih.govrsc.org These studies can elucidate key binding interactions and help rationalize observed biological activities. Following docking, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. nih.gov Furthermore, computational tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predict optimized geometry, electronic properties, and reactivity. iaea.org |
| Molecular Docking | Predict binding modes and affinity for biological targets (e.g., kinases). nih.gov |
| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-protein complexes. nih.gov |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to guide analogue design. nih.gov |
Potential for Integration into Advanced Materials or Sensing Technologies
Beyond pharmacology, the unique photophysical properties of the benzothiazole core open up exciting opportunities in materials science. Benzothiazole derivatives are known for their high fluorescence quantum yields and have been developed as fluorescent chemosensors for detecting various analytes, including metal ions and anions. mdpi.comnih.govnih.govnih.govresearchgate.netrsc.org
Future research could explore the potential of this compound as a fluorogenic chemosensor. The nitrogen atoms in the thiazole (B1198619) ring and the amino group can act as binding sites for metal ions like Zn²⁺, Cu²⁺, or Fe³⁺. mdpi.comacs.orgresearchgate.net Coordination with a metal ion could modulate the compound's intramolecular charge transfer (ICT) properties, leading to a detectable change in its fluorescence ("turn-on" or "turn-off" response). The fluorine and benzyl groups could be tailored to fine-tune the sensor's selectivity and sensitivity. Such sensors have potential applications in environmental monitoring and biological imaging. Additionally, the rigid, planar, and fluorescent nature of the benzothiazole scaffold suggests potential applications in organic light-emitting diodes (OLEDs).
Q & A
Q. What are the common synthetic methodologies for preparing N-benzyl-4-fluorobenzo[d]thiazol-2-amine?
The synthesis typically involves condensation reactions between substituted benzylamines and fluorinated thiazole precursors. A representative method includes reacting 4-fluorobenzo[d]thiazol-2-amine with benzyl halides in the presence of a base (e.g., pyridine or triethylamine) under reflux conditions. For example, analogous thiazole derivatives are synthesized by coupling amines with acyl chlorides in pyridine, followed by purification via column chromatography and recrystallization . Catalyst-free, one-pot multicomponent reactions using Eaton’s reagent under solvent-free conditions are also viable for fused thiazole systems, enhancing reaction efficiency .
Q. How are thiazole derivatives like this compound characterized experimentally?
Key characterization techniques include:
- IR Spectroscopy : NH stretching (~3433 cm⁻¹), C=N (1665 cm⁻¹), and aromatic C=C (1476–1585 cm⁻¹) bands confirm functional groups .
- NMR : Distinct ^1H NMR signals for aromatic protons (δ 6.8–8.2 ppm) and benzyl methylene protons (δ 4.5–5.0 ppm) are observed .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., C₁₄H₁₂FN₂S: 277.07 g/mol) .
Q. What preliminary biological activities are associated with this compound?
Thiazole derivatives exhibit antimicrobial and antifungal properties. In vitro assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) show moderate to high efficacy, with MIC values ranging from 8–64 µg/mL. The fluorobenzyl group enhances lipophilicity, improving membrane penetration and target interaction .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the molecular design of this compound?
DFT calculations (e.g., B3LYP/6-31G* level) predict electronic properties, frontier molecular orbitals, and reactive sites. Exact exchange functionals improve accuracy in thermochemical data (e.g., atomization energies with <3 kcal/mol deviation from experimental values). Active centers for electrophilic/nucleophilic attacks are identified via Mulliken charges and electrostatic potential maps, guiding structural modifications .
Q. What structure-activity relationship (SAR) trends are critical for enhancing biological potency?
- Fluorine Substitution : The 4-fluoro group increases electron-withdrawing effects, stabilizing aromatic interactions with microbial enzymes (e.g., PFOR inhibition) .
- Benzyl Group : Modulating substituents on the benzyl ring (e.g., electron-donating groups like -OCH₃) improves binding affinity to bacterial DNA gyrase .
- Thiazole Core : Derivatives with methyl or chloro substituents at the 5-position show enhanced antifungal activity due to steric and electronic effects .
Q. How is X-ray crystallography applied to resolve structural ambiguities in thiazole derivatives?
Single-crystal X-ray diffraction (performed using SHELX software) confirms molecular geometry and intermolecular interactions. For example, centrosymmetric dimers formed via N–H⋯N hydrogen bonds stabilize crystal packing. Non-classical interactions (C–H⋯F/O) further refine structural models, aiding in polymorphism studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
